4-シアノベンゾイルクロリド

概要

説明

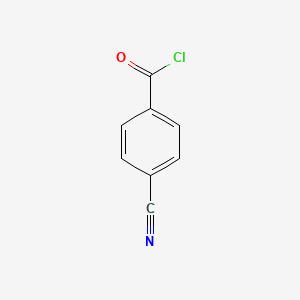

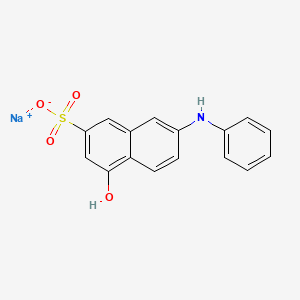

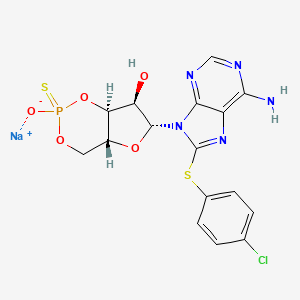

4-Cyanobenzoyl chloride is an acyl chloride consisting of benzoyl chloride in which the hydrogen at position 4 is replaced by a cyano group . It is a nitrile, a member of benzenes, and an acyl chloride . It is functionally related to a benzoyl chloride .

Synthesis Analysis

4-Cyanobenzoyl chloride is used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings . It participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .Molecular Structure Analysis

The molecular formula of 4-Cyanobenzoyl chloride is C8H4ClNO . It has an average mass of 165.577 Da and a monoisotopic mass of 164.998138 Da .Chemical Reactions Analysis

4-Cyanobenzoyl chloride is a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . It is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity, thiohydantoins, and P2X7 receptor antagonists .Physical And Chemical Properties Analysis

4-Cyanobenzoyl chloride is a crystal with a boiling point of 110°C and a melting point of 70°C . It has a molecular weight of 165.58 .科学的研究の応用

有機合成

4-シアノベンゾイルクロリド: は、有機合成において汎用性の高い試薬です。 イソキサゾール、テトラゾール、オキサジアゾールなどの環を含む液晶性ヘテロ芳香族化合物を合成するために使用されます 。これらの化合物は、特定の光学的および電気的特性を持つ新素材の創出に役立ちます。

医薬品研究

医薬品分野では、4-シアノベンゾイルクロリドは、心臓血管疾患の潜在的な治療薬であるアンジオテンシンII AT2受容体アゴニストを合成するための反応剤として役立ちます 。 また、血中のグルコースレベルを調節することにより糖尿病の治療に役立つ可能性のあるアロステリックグルコキナーゼ活性化剤の生成にも使用されます .

高分子化学

この化合物は、バイオメディカルから工業プロセスまで、幅広い用途を持つ新しい高分子材料の開発に重要な役割を果たす樹脂のアシル化に関与する高分子化学において役割を果たします .

分析化学

4-シアノベンゾイルクロリド: は、分析化学において、複雑な混合物中の検出と定量化を向上させるために化学構造を修飾するために使用されます。 分光分析用の誘導体の調製に特に有用です .

材料科学

材料科学では、4-シアノベンゾイルクロリドは、液晶特性を持つ新素材の開発に不可欠です。 これらの材料は、ディスプレイやセンサーにおける高度な技術に不可欠です .

Safety and Hazards

4-Cyanobenzoyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact, immediate medical attention is required .

作用機序

Target of Action

4-Cyanobenzoyl chloride is a versatile reagent used in organic synthesis. It primarily targets amines and alcohols , reacting with them to form amides and esters , respectively .

Mode of Action

The compound interacts with its targets through a process known as acylation . In the presence of a base such as pyridine, 4-Cyanobenzoyl chloride can acylate amines, forming amides . It can also react with alcohols to form esters .

Biochemical Pathways

For instance, it might affect protein function by modifying amino acid residues, or alter metabolic pathways by forming ester bonds with alcohols .

Pharmacokinetics

Its reactivity might also influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of 4-Cyanobenzoyl chloride’s action is the formation of amides and esters. These products can have various effects at the molecular and cellular level, depending on the specific amines and alcohols involved in the reaction .

Action Environment

The action of 4-Cyanobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of a base can catalyze its reactions with amines and alcohols . Additionally, the compound’s stability and reactivity might be affected by factors such as temperature, pH, and solvent .

生化学分析

Biochemical Properties

4-Cyanobenzoyl chloride plays a significant role in biochemical reactions, particularly in the acylation of amines and alcohols. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group from 4-Cyanobenzoyl chloride to specific substrates. This interaction is crucial for the synthesis of various biologically active molecules. Additionally, 4-Cyanobenzoyl chloride can react with proteins containing nucleophilic amino acids, leading to the formation of covalent bonds that modify the protein’s function .

Cellular Effects

The effects of 4-Cyanobenzoyl chloride on cells are diverse and depend on the concentration and exposure time. At low concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. For instance, it may activate or inhibit specific transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation. At higher concentrations, 4-Cyanobenzoyl chloride can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis .

Molecular Mechanism

At the molecular level, 4-Cyanobenzoyl chloride exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the acylation of lysine residues on enzymes can result in the inhibition of enzyme activity, thereby affecting metabolic pathways. Additionally, 4-Cyanobenzoyl chloride can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyanobenzoyl chloride can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form 4-cyanobenzoic acid and hydrochloric acid. This degradation can affect its reactivity and the outcomes of biochemical experiments. Long-term exposure to 4-Cyanobenzoyl chloride in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-Cyanobenzoyl chloride in animal models vary with dosage. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can exhibit toxic effects. Threshold effects are observed where a certain concentration is required to elicit a biological response. High doses of 4-Cyanobenzoyl chloride can lead to adverse effects such as organ toxicity, inflammation, and disruption of normal cellular processes .

Metabolic Pathways

4-Cyanobenzoyl chloride is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acetyltransferases and esterases, which facilitate its incorporation into metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites. Additionally, 4-Cyanobenzoyl chloride can affect the activity of enzymes involved in detoxification pathways, such as cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, 4-Cyanobenzoyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Cyanobenzoyl chloride within specific cellular compartments can influence its activity and function. For example, its accumulation in the endoplasmic reticulum may affect protein synthesis and folding .

Subcellular Localization

The subcellular localization of 4-Cyanobenzoyl chloride is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a cyano group may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, 4-Cyanobenzoyl chloride may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .

特性

IUPAC Name |

4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEDMAWWQDFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209493 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6068-72-0 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577FDE7A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)